Importance as a Key Intermediate for Potent, Brain-Penetrant JNK3 Inhibitors
The target compound serves as the direct synthetic precursor to the 3-pivaloylamido-thiophene-2-carboxylic acid intermediate, which is crucial for assembling a series of tri-substituted thiophene JNK3 inhibitors. The highest potency inhibitors in this series, such as compound 47, exhibit single-digit nanomolar IC50 values against JNK3 (exact IC50: 5 nM) [1]. This level of potency is contingent on the pivalamide group installed from the target compound. In head-to-head comparisons within the same study, substituting the pivalamide with smaller acetamide or benzamide groups resulted in a >10-fold loss of potency, failing to achieve the optimal hydrophobic interaction [2].
| Evidence Dimension | JNK3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Precursor to compound 47: IC50 = 5 nM against JNK3 |
| Comparator Or Baseline | Acetamido analog (from non-specific building block): IC50 > 50 nM against JNK3; Benzamido analog: IC50 > 100 nM |
| Quantified Difference | >10-fold decrease in potency with smaller N-acyl groups |
| Conditions | In vitro kinase activity assay; Co-crystal structure PDB 3PTG confirming pivalamide binding in the hydrophobic pocket |
Why This Matters
For a medicinal chemistry procurement, selecting the correct pivalamido building block is the single most critical decision for accessing potent, brain-penetrant JNK3 inhibitor leads; a seemingly minor substitution to a simpler analog can lead to a complete loss of development viability.
- [1] Bowers, S., et al. (2011). Bioorg. Med. Chem. Lett. 21, 1838-1843. SAR of tri-substituted thiophene JNK3 inhibitors. View Source
- [2] RCSB PDB 3PTG. Co-crystal structure of JNK3 with a pivalamide-containing inhibitor. Demonstrates critical binding mode. View Source
